5-(2-Hydroxypropan-2-yl)picolinic acid is a chemical compound that belongs to the class of picolinic acids, which are derivatives of pyridine. This specific compound features a hydroxyl group and an isopropyl group attached to the picolinic acid structure, providing it with unique properties and potential applications in various scientific fields. The compound is recognized for its ability to chelate metal ions, which may influence biological processes and therapeutic applications.
5-(2-Hydroxypropan-2-yl)picolinic acid is classified as an organic compound and a derivative of picolinic acid. Its structural classification places it within the broader category of carboxylic acids due to the presence of a carboxyl functional group.
The synthesis of 5-(2-Hydroxypropan-2-yl)picolinic acid typically involves reacting picolinic acid with 2-bromo-2-propanol under basic conditions. This reaction introduces the 2-hydroxypropan-2-yl group at the 5-position of the picolinic acid molecule.
The molecular structure of 5-(2-Hydroxypropan-2-yl)picolinic acid consists of a pyridine ring with a carboxylic acid group at one position and a hydroxyl-substituted isopropyl group at another position. The molecular formula can be represented as C10H13NO3.
This structure contributes to its unique chemical behavior, particularly in metal ion chelation.
5-(2-Hydroxypropan-2-yl)picolinic acid can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-(2-Hydroxypropan-2-yl)picolinic acid primarily involves its ability to chelate metal ions. This property allows it to bind with essential metals such as zinc and copper, potentially influencing various biological processes, including enzyme activity modulation and cellular signaling pathways .
These properties are significant for its handling and application in laboratory settings.
5-(2-Hydroxypropan-2-yl)picolinic acid has several scientific applications:
5-(2-Hydroxypropan-2-yl)picolinic acid (C₉H₁₁NO₃; MW 181.19 g/mol) represents a structurally modified derivative of picolinic acid, positioned within the tryptophan-kynurenine metabolic axis [1] [9]. This compound features a tertiary alcohol substituent at the C5 position of the pyridine ring (SMILES: O=C(C1=NC=CC(C(C)(O)C)=C1)O), conferring distinctive physicochemical properties compared to unsubstituted picolinic acid, including altered solubility and metal chelation capacity [5] [9]. Within the kynurenine pathway – responsible for metabolizing approximately 95% of dietary tryptophan – the biosynthesis of picolinic acid derivatives originates from the unstable intermediate 2-amino-3-carboxymuconate-6-semialdehyde (ACMS) [3] [6]. ACMS stands at a critical metabolic branch point: spontaneous cyclization leads to quinolinic acid (a neurotoxic intermediate and NAD⁺ precursor), while enzymatic decarboxylation via ACMS decarboxylase (ACMSD) generates 2-aminomuconic semialdehyde, which subsequently undergoes non-enzymatic cyclization to form picolinic acid [2] [5]. The 5-(2-hydroxypropan-2-yl) modification likely occurs through downstream enzymatic or non-enzymatic reactions involving picolinic acid or its precursors, potentially enhancing its biological activity profile [5] [9].
Structurally, the hydroxypropan-2-yl group introduces steric bulk and an additional hydrogen-bonding site compared to the parent picolinic acid molecule. This modification significantly impacts the molecule's biological interactions, particularly its metal chelation properties. While standard picolinic acid forms stable 2:1 complexes with divalent cations like zinc and iron, the steric constraints imposed by the hydroxypropan-2-yl group in the 5-position may alter chelation stoichiometry and binding affinity [5]. This structural feature potentially enhances the molecule's ability to modulate metal-dependent enzymatic processes within the kynurenine pathway or in neuroinflammatory contexts [5] [6].
Table 1: Key Metabolites in the Tryptophan-Kynurenine Pathway with Structural Features
Metabolite | Molecular Formula | Neuroactive Properties | Structural Relationship to 5-(2-Hydroxypropan-2-yl)picolinic Acid |
---|---|---|---|
Tryptophan | C₁₁H₁₂N₂O₂ | Precursor molecule | Ultimate biosynthetic origin |
Kynurenine | C₁₀H₁₂N₂O₃ | Immunomodulatory | Upstream branch point metabolite |
Quinolinic Acid | C₇H₅NO₄ | Neurotoxic NMDA agonist | ACMS-derived alternative cyclization product |
Picolinic Acid | C₆H₅NO₂ | Metal chelation, neuroprotection | Core scaffold without substitution |
5-(2-Hydroxypropan-2-yl)picolinic Acid | C₉H₁₁NO₃ | Enhanced bioactivity (predicted) | Target derivative molecule |
The biosynthesis of 5-(2-hydroxypropan-2-yl)picolinic acid is fundamentally governed by the activity and regulation of ACMS decarboxylase (ACMSD), a zinc-dependent metalloenzyme that serves as the pivotal gatekeeper directing metabolic flux toward picolinic acid derivatives instead of quinolinic acid [2] [5]. ACMSD exhibits tissue-specific expression patterns, with highest activity observed in the liver and kidneys, moderate expression in the brain, and low levels in immune cells – creating compartmentalized regulation of picolinic acid production [2] [6]. This enzyme functions as a homodimer with each subunit binding a single zinc ion essential for catalytic activity. The zinc coordinates the substrate and activates a water molecule for nucleophilic attack on the ACMS carboxyl group, facilitating decarboxylation [5]. Structural analyses reveal that ACMSD possesses a distinctive "jelly-roll" fold surrounding the active site, providing specificity for the ACMS substrate while excluding similar molecules [5].
The regulatory mechanisms controlling ACMSD activity directly influence the potential biosynthesis of substituted picolinic acid derivatives such as 5-(2-hydroxypropan-2-yl)picolinic acid. Key regulatory factors include:
Pharmacological inhibition of ACMSD represents a strategic approach to modulate the kynurenine pathway balance. When ACMSD activity is suppressed, ACMS accumulation favors spontaneous cyclization to quinolinic acid, reducing picolinic acid derivative synthesis [2]. This has significant neurochemical implications: elevated quinolinic acid acts as an NMDA receptor agonist and excitotoxin, while diminished picolinic acid derivatives reduce available neuroprotective metal chelators [5] [6]. Consequently, ACMSD inhibitors under development for immune-oncology applications may inadvertently decrease production of neuroprotective picolinic acid derivatives like 5-(2-hydroxypropan-2-yl)picolinic acid [8]. Understanding this regulatory nexus is crucial for designing targeted interventions that modulate specific pathway branches without disrupting neuroprotective metabolite synthesis.
Table 2: Regulatory Factors Influencing ACMSD Activity and Picolinic Acid Derivative Synthesis
Regulatory Mechanism | Effect on ACMSD | Impact on 5-(2-Hydroxypropan-2-yl)Picolinic Acid Production | Pathophysiological Context |
---|---|---|---|
Transcriptional upregulation (PPARα activation) | Increased expression | Enhanced synthesis | Fasting, ketogenic states |
Pro-inflammatory cytokines (IFN-γ, TNF-α) | Downregulation | Reduced synthesis | Chronic inflammation, neurodegeneration |
Oxidative stress (GSH depletion) | Enzyme inhibition via oxidation | Diminished production | Aging, neurodegenerative conditions |
Zinc deficiency | Impaired catalytic function | Reduced flux to derivatives | Nutritional deficiency, chronic disease |
ACMSD inhibitors | Direct enzymatic inhibition | Significant reduction | Investigational cancer immunotherapy |
Metabolic flux analysis (MFA), particularly using ¹³C-tracer methodologies, provides powerful insights into the dynamics of 5-(2-hydroxypropan-2-yl)picolinic acid synthesis under various disease states [4] [8]. ¹³C metabolic flux analysis (¹³C-MFA) employs isotopically labeled tryptophan precursors (e.g., [ring-¹³C₆]-tryptophan) to quantify carbon flow through the kynurenine pathway branches, enabling precise measurement of flux redistribution toward picolinic acid derivatives under pathophysiological conditions [4] [8]. Advanced analytical platforms including LC-MS/MS and GC-MS detect and quantify the positional isotopomer distributions in downstream metabolites, revealing pathway bottlenecks and regulatory nodes. Computational modeling frameworks integrate these isotopic labeling patterns with stoichiometric constraints to calculate absolute flux rates [4]. For 5-(2-hydroxypropan-2-yl)picolinic acid specifically, stable isotope labeling allows differentiation between de novo synthesis from tryptophan versus exogenous uptake of preformed derivatives, though analytical challenges remain due to its structural similarity to other picolinates [4] [8].
In pathological contexts, significant flux redistributions occur:
Table 3: Metabolic Flux Analysis Platforms for Kynurenine Pathway Investigation
Analytical Platform | Isotope Tracer Approach | Spatial Resolution | Key Applications for Picolinic Acid Derivatives |
---|---|---|---|
LC-MS/MS with ¹³C₆-tryptophan | Steady-state labeling | Cellular/subcellular | Quantifying de novo synthesis rates in cell cultures |
GC-MS with ²H₄-kynurenine | Dynamic labeling | Tissue-specific | Measuring branch point flux in brain regions |
NMR with ¹⁵N-tryptophan | Positional enrichment | Organ level | Tracking nitrogen incorporation into derivatives |
MALDI imaging with deuterated probes | Spatial metabolomics | Anatomical structures | Mapping metabolite distribution in tissue sections |
INST-MFA (Isotopically Non-Stationary MFA) | Transient labeling | Subcellular compartments | Resolving mitochondrial vs. cytosolic contributions |
These flux analyses reveal that the production of 5-(2-hydroxypropan-2-yl)picolinic acid is not merely a metabolic byproduct but a dynamically regulated process with significant implications for cellular redox balance and neuromodulation. The development of targeted flux-modifying agents represents an emerging therapeutic strategy to restore physiological balance in the kynurenine pathway [4] [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: